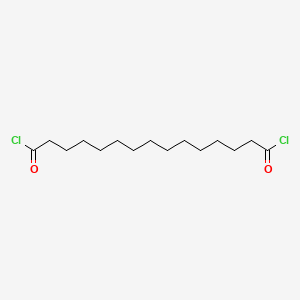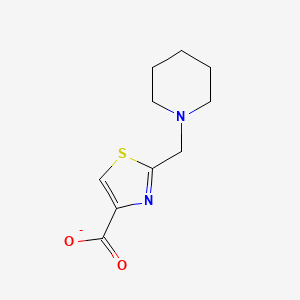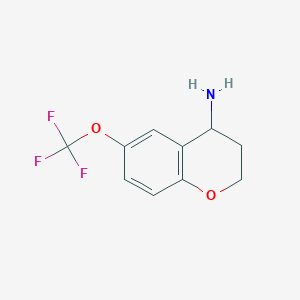
5-(Piperazin-1-YL)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that contains both a piperazine ring and a pyridine ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of both piperazine and pyridine moieties makes it a versatile scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of piperazine with pyridine-3-carboxylic acid. One common method is the nucleophilic substitution reaction where piperazine acts as a nucleophile and attacks the electrophilic carbon of the pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of piperazine, enhancing its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Piperazin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine share structural similarities with 5-(Piperazin-1-yl)pyridine-3-carboxylic acid.
Pyridine derivatives: Compounds such as pyridine-3-carboxylic acid and 2-chloropyridine-3-carboxylic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both piperazine and pyridine rings. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2,(H,14,15) |
InChI Key |
PQECYSYLGSJDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)
![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)











![[Tyr11]-somatostatin](/img/structure/B12331319.png)
